molecular formula C6H8N2OS B13684999 2-Amino-2-(3-thienyl)acetamide

2-Amino-2-(3-thienyl)acetamide

Cat. No.: B13684999
M. Wt: 156.21 g/mol
InChI Key: ZKVQUGHXIWBGMN-UHFFFAOYSA-N
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Description

2-Amino-2-(3-thienyl)acetamide is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing the thiophene ring are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-thienyl)acetamide typically involves the reaction of thiophene-3-carboxylic acid with ammonia or an amine under specific conditions. One common method is the condensation reaction between thiophene-3-carboxylic acid and an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-thienyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-2-(3-thienyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-thienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxamide: Another thiophene derivative with similar chemical properties.

    2-Amino-3-thiophenecarboxylic acid: A related compound with an amino group and carboxylic acid functionality.

    Thiophene-3-acetamide: Similar structure but with different substitution patterns.

Uniqueness

2-Amino-2-(3-thienyl)acetamide is unique due to its specific substitution pattern on the thiophene ring, which can influence its reactivity and biological activity. The presence of both an amino group and an acetamide group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

2-amino-2-thiophen-3-ylacetamide

InChI

InChI=1S/C6H8N2OS/c7-5(6(8)9)4-1-2-10-3-4/h1-3,5H,7H2,(H2,8,9)

InChI Key

ZKVQUGHXIWBGMN-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1C(C(=O)N)N

Origin of Product

United States

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